molecular formula C9H5F5O2 B1347099 Ethyl pentafluorobenzoate CAS No. 4522-93-4

Ethyl pentafluorobenzoate

Cat. No.: B1347099
CAS No.: 4522-93-4
M. Wt: 240.13 g/mol
InChI Key: DFUDMSIRGGTHGI-UHFFFAOYSA-N
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Description

Ethyl pentafluorobenzoate is an organic compound with the molecular formula C9H5F5O2. It is a derivative of benzoic acid where all hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with an ethyl group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pentafluorobenzoate can be synthesized through the esterification of pentafluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process. The general reaction is as follows:

C6F5COOH+C2H5OHC6F5COOC2H5+H2O\text{C}_6\text{F}_5\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{F}_5\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} C6​F5​COOH+C2​H5​OH→C6​F5​COOC2​H5​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Types of Reactions:

    Substitution Reactions: Due to the electron-withdrawing nature of fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions. Common nucleophiles include amines and alkoxides.

    Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentafluorobenzoic acid and ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Substitution: Substituted pentafluorobenzoates.

    Reduction: Pentafluorobenzyl alcohol.

    Hydrolysis: Pentafluorobenzoic acid.

Scientific Research Applications

Ethyl pentafluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl pentafluorobenzoate largely depends on its interaction with other molecules. The presence of multiple fluorine atoms makes it an excellent electron-withdrawing group, which can influence the reactivity of adjacent functional groups. In biological systems, it may interact with enzymes and proteins, altering their activity by modifying the electronic environment of the active sites .

Comparison with Similar Compounds

    Pentafluorobenzoic Acid: Similar structure but lacks the ethyl ester group.

    Methyl Pentafluorobenzoate: Similar ester but with a methyl group instead of an ethyl group.

    Trifluoromethylbenzoate: Contains fewer fluorine atoms and a trifluoromethyl group.

Uniqueness: this compound is unique due to the combination of its ester functionality and the high degree of fluorination. This combination imparts distinct reactivity and stability characteristics, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

ethyl 2,3,4,5,6-pentafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-2-16-9(15)3-4(10)6(12)8(14)7(13)5(3)11/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUDMSIRGGTHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196439
Record name Ethyl perfluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4522-93-4
Record name Ethyl 2,3,4,5,6-pentafluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4522-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl perfluorobenzoate
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Record name Ethyl perfluorobenzoate
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Record name Ethyl perfluorobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ethyl pentafluorobenzoate react with metal carbonyl anions?

A1: this compound reacts with specific metal carbonyl anions like [Mn(CO)5]– and [(π-C5H5)Fe(CO)2]–. These reactions result in the formation of complexes where the this compound acts as a ligand, bonding to the metal center through its carboxylate group. For instance, the reaction with [Mn(CO)5]– yields the complex RO2C·C6F4·Mn(CO)5, where R represents an ethyl group. []

Q2: Can the reactivity of this compound be compared to other perfluoroaromatic compounds?

A2: Yes, the reactivity of this compound can be compared to other perfluoroaromatic compounds like pentafluoropyridine and pentafluorobenzonitrile. These compounds demonstrate varying reactivity with metal carbonyl anions. While this compound reacts with [Mn(CO)5]– and [(π-C5H5)Fe(CO)2]–, pentafluoropyridine and pentafluorobenzonitrile react with a wider range of anions, including [Mn(CO)5]–, [Re(CO)5]–, and even weaker nucleophiles like [Co(CO)2L2]– (L = (PhO)3P or EtC(CH2O)3P). This suggests a difference in their relative electrophilicity, with the nitrile and pyridine derivatives being more reactive. []

Q3: Is this compound used in solvolysis reactions, and if so, what information can be gained?

A3: While the provided research focuses on 1-(4-Methylphenyl)this compound, its close structural similarity to this compound allows for insights into potential reactions. Studies on the solvolysis of 1-(4-Methylphenyl)this compound reveal valuable information about the dynamics of ion pairs in aqueous solutions. Researchers have used this compound to investigate the racemization of chiral ion-pair intermediates and the exchange of ester bridging and non-bridging oxygen atoms during solvolysis. [, ] These findings contribute to a deeper understanding of reaction mechanisms and the behavior of reactive intermediates in solution.

Q4: What spectroscopic techniques are useful for characterizing compounds like this compound and its metal complexes?

A4: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, specifically 19F and 1H NMR, are valuable tools for characterizing this compound and its metal complexes. IR spectroscopy provides information about the functional groups present, while NMR spectroscopy offers insights into the structure and bonding within the molecule. For example, the presence of specific peaks in the 19F NMR spectrum can confirm the presence of the pentafluorophenyl ring and its electronic environment. []

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